molecular formula C21H22N4OS2 B2588771 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-43-1

3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2588771
CAS No.: 847402-43-1
M. Wt: 410.55
InChI Key: LEVYASQGJJANEI-UHFFFAOYSA-N
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Description

3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is an intricate chemical compound characterized by its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multistep reactions. One common synthetic route includes the reaction of 4-phenethyl-4H-1,2,4-triazole with isopropylthio derivative followed by the formation of the benzo[d]thiazole ring.

Industrial Production Methods

Industrial production may involve large-scale reaction setups with optimized conditions to ensure high yield and purity. This includes the use of specialized catalysts and controlled environments to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can modify the functional groups present in the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions are common, allowing modifications at specific positions.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide, to perform oxidation.

  • Reducing Agents: : Like sodium borohydride for reduction processes.

  • Substituents: : Halogens or alkyl groups in substitution reactions.

Major Products Formed

Depending on the reaction type, the major products can vary widely. For example, oxidation might yield sulfoxides or sulfones, while substitution can result in a variety of modified triazole or benzo[d]thiazol-2(3H)-one derivatives.

Scientific Research Applications

3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one has significant potential in multiple research domains:

Chemistry

  • Used as a precursor in the synthesis of complex organic compounds.

  • Serves as a model compound for studying reaction mechanisms and kinetics.

Biology

  • Investigated for its biological activities, such as antimicrobial or antifungal properties.

Medicine

  • Explored as a candidate for drug development, targeting specific diseases or conditions.

Industry

  • Utilized in the formulation of specialized materials or chemical products.

Mechanism of Action

The compound's mechanism of action often involves its interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through binding and altering the activity of these targets, which can influence various biochemical pathways.

Comparison with Similar Compounds

When comparing 3-((5-(isopropylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one with similar compounds, its unique structural elements like the isopropylthio and benzo[d]thiazol-2(3H)-one moieties stand out, offering distinct chemical properties and biological activities.

List of Similar Compounds

  • 3-((5-methyl-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

  • 3-((5-ethylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

  • 3-((5-(tert-butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Each similar compound features variations in the substituents, leading to differences in their chemical behavior and applications.

Properties

IUPAC Name

3-[[4-(2-phenylethyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2/c1-15(2)27-20-23-22-19(24(20)13-12-16-8-4-3-5-9-16)14-25-17-10-6-7-11-18(17)28-21(25)26/h3-11,15H,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVYASQGJJANEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1CCC2=CC=CC=C2)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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